2-methoxybicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
2-methoxybicyclo[221]heptane-2-carboxylic acid is a chemical compound with the molecular formula C9H14O3 It features a bicyclic structure, specifically a bicyclo[221]heptane framework, with a methoxy group and a carboxylic acid group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxybicyclo[2.2.1]heptane-2-carboxylic acid can be achieved through several methods. One common approach involves the [4 + 2] cycloaddition reaction, which is enabled by organocatalysis. This method allows for the enantioselective synthesis of bicyclo[2.2.1]heptane derivatives from simple starting materials under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-methoxybicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of 2-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid.
Reduction: Formation of 2-methoxybicyclo[2.2.1]heptane-2-methanol.
Substitution: Formation of various substituted bicyclo[2.2.1]heptane derivatives.
Scientific Research Applications
2-methoxybicyclo[22
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential as a drug candidate or as a scaffold for drug development.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-methoxybicyclo[2.2.1]heptane-2-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its unique structural features. The pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-2-carboxylic acid: Lacks the methoxy group, making it less versatile in certain reactions.
2-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid: Contains a hydroxyl group instead of a methoxy group, which can alter its reactivity and applications.
2-methoxybicyclo[2.2.1]heptane: Lacks the carboxylic acid group, limiting its use in reactions that require this functional group.
Uniqueness
2-methoxybicyclo[221]heptane-2-carboxylic acid is unique due to the presence of both a methoxy group and a carboxylic acid group on the bicyclo[221]heptane framework
Properties
CAS No. |
1543565-94-1 |
---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.2 |
Purity |
95 |
Origin of Product |
United States |
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